molecular formula C17H22N2O4S3 B4603624 N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide

N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide

Cat. No.: B4603624
M. Wt: 414.6 g/mol
InChI Key: QILGDVBYUVAHSX-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a thiophene ring, which is further connected to a phenyl ring substituted with a piperidinyl sulfonyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the sulfonylation of 4-aminophenyl-2-thiophenesulfonamide with 2,6-dimethyl-1-piperidine sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and phenyl rings provide hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S3/c1-13-5-3-6-14(2)19(13)26(22,23)16-10-8-15(9-11-16)18-25(20,21)17-7-4-12-24-17/h4,7-14,18H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILGDVBYUVAHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide
Reactant of Route 3
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide
Reactant of Route 4
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide
Reactant of Route 5
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide
Reactant of Route 6
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide

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